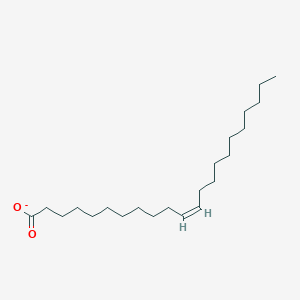
Cetoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cetoleate is a straight-chain, monounsaturated fatty acid anion that is the conjugate base of cetoleic acid. It is a long-chain fatty acid anion, an unsaturated fatty acid anion, a straight-chain fatty acid anion and a docosenoate. It is a conjugate base of a cetoleic acid.
Aplicaciones Científicas De Investigación
Capillary Electrophoresis and Mass Spectrometry
Capillary electrophoresis (CE) is a high-resolution separation technique used in various fields, including bio-omics research, such as proteomics and metabolomics. CE combined with mass spectrometry (MS) provides detailed characterization of biomolecules, enhancing our understanding in biomedical projects, environmental science, food analysis, and pharmaceutical research (Zamfir & Peter-Katalinic, 2004), (Krenkova & Foret, 2012).
Ecotoxicology
In ecotoxicology, proteomic technologies have been applied to identify molecular events involved in toxicant responses. This approach, known as "ecotoxicoproteomics," utilizes proteomics to identify specific biomarkers and develop early-warning indicators for environmental risk assessment (Lemos, Soares, Correia, & Esteves, 2010).
Bioleaching in Waste Management
Research on bioleaching, involving acidophilic bacteria, has been conducted for processing fly ash from municipal waste incinerators. This approach compares chemical and bioleaching for metal removal, contributing significantly to sustainable waste management practices (Funari et al., 2017).
Climate Engineering Research Ethics
In the field of climate engineering (CE), ethical guidelines have been proposed for empirical tests of hypothesized techniques. This includes securing global public consent and striving for a favorable risk-benefit ratio, which is crucial in addressing the effects of increasing greenhouse gas concentrations (Morrow, Kopp, & Oppenheimer, 2009).
Data Sharing in Science and Technology
The practices of data sharing and reuse in science and technology, especially in domains where data are minimally structured and documented, have been studied. This research provides insights into the design of infrastructure supporting data collection and management (Wallis, Rolando, & Borgman, 2013).
Comparative Effectiveness Research in Medicine
Comparative effectiveness research (CER) aims to improve medical care decisions, using methods like observational research and randomized trials. This research focuses on evidence to inform care tailored to individual patients' characteristics (Sox & Goodman, 2012).
Advanced Wastewater Treatment for Chemical Removal
The life cycle environmental and health impacts of advanced wastewater treatment processes for removing chemicals of emerging concern (CECs) were evaluated. This study underscores the balance between direct water quality benefits and indirect impacts of such treatments (Rahman, Eckelman, Onnis‐Hayden, & Gu, 2018).
Continuous Experimentation and A/B Testing in Software Engineering
The application of continuous experimentation (CE) and A/B testing in various industrial contexts has been studied, particularly in software engineering. This research explores the challenges and statistical methods for software experiments (Ros & Runeson, 2018).
Propiedades
Fórmula molecular |
C22H41O2- |
|---|---|
Peso molecular |
337.6 g/mol |
Nombre IUPAC |
(Z)-docos-11-enoate |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/p-1/b12-11- |
Clave InChI |
KJDZDTDNIULJBE-QXMHVHEDSA-M |
SMILES isomérico |
CCCCCCCCCC/C=C\CCCCCCCCCC(=O)[O-] |
SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)[O-] |
SMILES canónico |
CCCCCCCCCCC=CCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




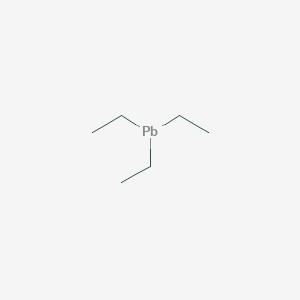
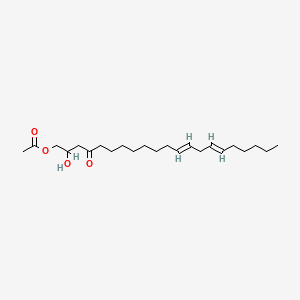
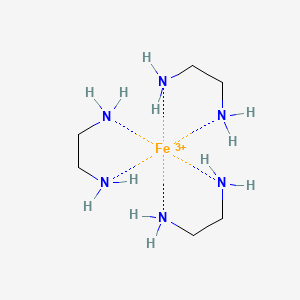
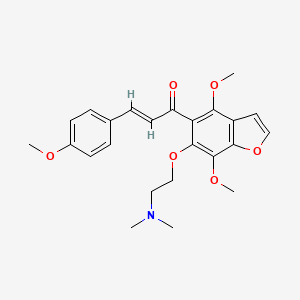


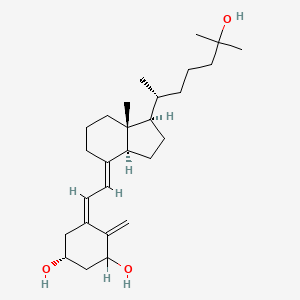
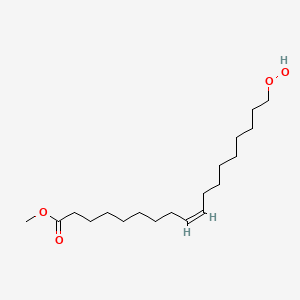

![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)


